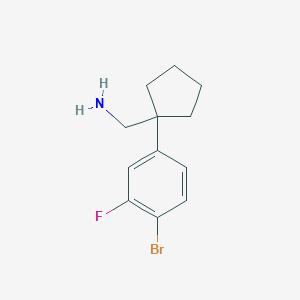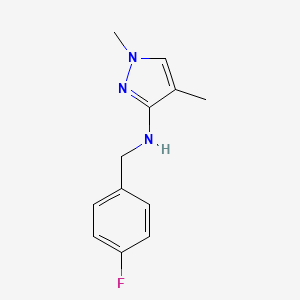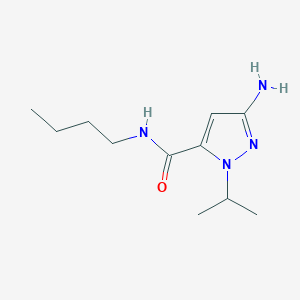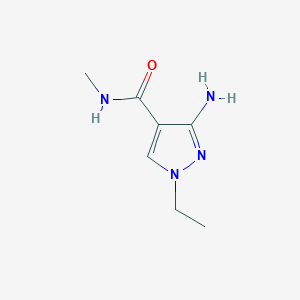amine](/img/structure/B11739731.png)
[(2-Chloro-5-nitrophenyl)methylidene](methoxy)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-nitrophenyl)methylideneamine is an organic compound characterized by the presence of a chloro, nitro, and methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)methylideneamine typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with methoxyamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of (2-Chloro-5-nitrophenyl)methylideneamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-5-nitrophenyl)methylideneamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-nitrophenyl)methylideneamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-nitrophenyl)methylideneamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-nitrophenol: Shares the chloro and nitro groups but lacks the methoxyamine moiety.
2-Chloro-5-nitroaniline: Similar structure but with an amino group instead of the methoxyamine group.
2-Chloro-5-nitrobenzaldehyde: Precursor in the synthesis of (2-Chloro-5-nitrophenyl)methylideneamine.
Uniqueness
(2-Chloro-5-nitrophenyl)methylideneamine is unique due to the presence of the methoxyamine group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H7ClN2O3 |
|---|---|
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
1-(2-chloro-5-nitrophenyl)-N-methoxymethanimine |
InChI |
InChI=1S/C8H7ClN2O3/c1-14-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-5H,1H3 |
InChI-Schlüssel |
LJGMLARXYUJGNH-UHFFFAOYSA-N |
Kanonische SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11739669.png)

![N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739677.png)
![4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11739684.png)
![3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739685.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11739699.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739701.png)
![4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11739703.png)
![1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11739710.png)


